molecular formula C10H9FO3 B13722642 (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate

(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate

Cat. No.: B13722642
M. Wt: 196.17 g/mol
InChI Key: TXTDVRNCZMFXTP-TWGQIWQCSA-N
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Description

(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate typically involves the reaction of 4-fluorobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by a selective reduction to yield the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of methyl 2-(4-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of methyl 2-(4-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate involves its interaction with specific molecular targets. The hydroxyacrylate moiety can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is unique due to its combination of a hydroxyacrylate moiety and a fluorophenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl (Z)-2-(4-fluorophenyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3/b9-6-

InChI Key

TXTDVRNCZMFXTP-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C(=C\O)/C1=CC=C(C=C1)F

Canonical SMILES

COC(=O)C(=CO)C1=CC=C(C=C1)F

Origin of Product

United States

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